Glycerol monolactate

Description

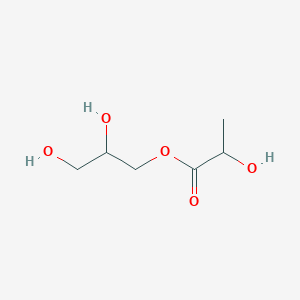

Structure

2D Structure

3D Structure

Properties

CAS No. |

6295-07-4 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 2-hydroxypropanoate |

InChI |

InChI=1S/C6H12O5/c1-4(8)6(10)11-3-5(9)2-7/h4-5,7-9H,2-3H2,1H3 |

InChI Key |

RSGINGXWCXYMQU-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OCC(CO)O)O |

Canonical SMILES |

CC(C(=O)OCC(CO)O)O |

Other CAS No. |

26855-41-4 6295-07-4 |

Synonyms |

glyceryl lactate |

Origin of Product |

United States |

Synthesis and Production Methodologies of Glycerol Monolactate

Chemical Esterification and Transesterification Pathways for Glycerol (B35011) Monolactate

The chemical synthesis of glycerol monolactate is predominantly achieved through two main pathways: direct esterification and transesterification (also known as alcoholysis). researchgate.net

Direct esterification involves the reaction of glycerol with lactic acid. ontosight.airesearchgate.net This process is a reversible reaction where a molecule of water is eliminated for each ester linkage formed. researchgate.net While this method is straightforward, it can present challenges related to product purity and the cost of using highly pure lactic acid. google.com Research into catalyst-free direct esterification, or glycerolysis of lactic acid, has shown that the reaction can proceed to high conversion under specific conditions. researchgate.net

Transesterification offers an alternative route that can yield this compound in a good state of purity. google.com This pathway involves reacting glycerol with a pre-existing ester of lactic acid, such as ethyl lactate (B86563) or methyl lactate. google.com The reaction liberates the alcohol from the lactate ester (e.g., ethanol (B145695) from ethyl lactate), which can be distilled off to drive the reaction toward the product, this compound. google.com This process is often facilitated by an esterification catalyst, such as sulfuric acid, and can be conducted in the presence of a solvent like benzene (B151609) to aid in the removal of the alcohol byproduct. google.com

Enzymatic Synthesis Routes for this compound

Enzymatic synthesis provides a green alternative to traditional chemical methods, utilizing biocatalysts to perform the esterification under milder conditions.

Lipases are the primary enzymes used for the synthesis of glycerol-lactate esters. google.com These biocatalysts are effective in catalyzing the esterification of glycerol with lactic acid. google.com Several lipases have been identified as suitable for this purpose, including:

Candida rugosa lipase (B570770)

Pseudomonas sp. lipase

Mucor miehei lipase

Lipase B from Candida antarctica (commercially available as Novozym 435), which is noted as a preferred enzyme for this synthesis. google.com

These enzymes facilitate the reaction, often with high selectivity, reducing the formation of unwanted by-products.

The efficiency of lipase-catalyzed synthesis is highly dependent on the reaction conditions. Key parameters for optimization include temperature, reaction time, and the presence of solvents.

In a solvent-free system, a mixture of L-lactic acid and glycerol with Novozym 435 lipase can be gently shaken for 48-72 hours at 60°C to achieve an ester yield of approximately 70%. google.com

Alternatively, the reaction can be conducted in an organic solvent. For example, using acetone (B3395972) or acetonitrile (B52724) as the solvent, a mixture of L-lactic acid, glycerol, and the lipase enzyme, shaken for 24 hours at 50°C, can result in an ester yield of around 50%. google.com The use of a solvent can influence reaction rates and substrate solubility, but adds a downstream separation step.

Lipase-Catalyzed Glycerolysis Systems

Optimization of Reaction Parameters in this compound Production

For both chemical and enzymatic routes, the optimization of reaction parameters is critical to maximize the yield and purity of this compound. The most influential factors include the molar ratio of reactants, temperature, and reaction time. researchgate.net

The molar ratio of glycerol to the lactic acid source significantly impacts the reaction equilibrium and product conversion.

In the direct esterification of glycerol and lactic acid without a catalyst, studies have shown that a higher molar ratio of glycerol to lactic acid leads to a higher conversion of the acid. researchgate.net In an experiment where the mole ratio of glycerol to lactic acid was varied from 1:1 to 5:1, the highest conversion was achieved at the 5:1 ratio. researchgate.net

Conversely, in the transesterification method involving glycerol and ethyl lactate, using approximately equimolecular proportions of the reactants is a recommended approach. google.com

Table 1: Effect of Reactant Molar Ratio on Lactic Acid Conversion in Direct Esterification Data sourced from a study on the catalyst-free glycerolysis of lactic acid at 120°C. researchgate.net

| Mole Ratio (Glycerol:Lactic Acid) | Lactic Acid Conversion (%) |

| 1:1 | Lower conversion |

| 3:1 | Intermediate conversion |

| 5:1 | Higher conversion |

This table is interactive. You can sort and filter the data to explore the findings.

Temperature and reaction time are interdependent parameters that control the rate and extent of the reaction.

For the catalyst-free direct esterification of glycerol with lactic acid, the conversion of lactic acid to its ester increases with rising reaction temperatures. researchgate.net A study conducted over a temperature range of 100°C to 140°C found that the maximum conversion of 86.28% was obtained at 140°C after a reaction time of 4 hours (using a 5:1 molar ratio of glycerol to lactic acid). researchgate.net Higher temperatures generally increase the reaction rate constant. ikm.org.my

In contrast, chemical transesterification methods often recommend maintaining the temperature below 100°C to prevent the occurrence of side reactions. google.com

Table 2: Influence of Temperature on the Reaction Rate Constant (k) in Direct Esterification Data adapted from a study on the catalyst-free glycerolysis of lactic acid. researchgate.net

| Temperature (°C) | Reaction Rate Constant, k (L/mol.min) |

| 100 | 0.0003 |

| 120 | 0.0009 |

| 140 | 0.0025 |

This interactive table illustrates how the reaction rate accelerates with increasing temperature.

Solvent System Investigations

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences reactant miscibility, reaction equilibrium, temperature control, and product selectivity. Research has explored solvent-free systems, organic solvents, and aqueous media to optimize the esterification process.

In solvent-free, or "neat," reaction systems, the reactants themselves form the reaction medium. While this approach is attractive from a green chemistry perspective by minimizing waste, it often requires higher temperatures (100°C – 140°C) to proceed. researchgate.net A key challenge in solvent-free glycerolysis of lactic acid is controlling selectivity; such conditions can lead to the formation of a mixture of mono-, di-, and triglycerides, complicating purification. researchgate.net However, studies have shown that by adjusting the molar ratio of reactants, the conversion can be optimized. For instance, increasing the glycerol to lactic acid molar ratio to 5:1 at 140°C resulted in a lactic acid conversion of 86.28% after 4 hours in a catalyst-free system. researchgate.net

Organic solvents are frequently employed to overcome the miscibility issues between the hydrophilic glycerol and the more hydrophobic lactic acid or its esters. Solvents can also serve as an azeotropic agent to remove water or alcohol, a byproduct of esterification or transesterification, respectively, thereby shifting the reaction equilibrium towards the product. google.com For example, benzene has been used as a diluent and to entrain the alcohol byproduct when reacting glycerol with ethyl lactate. google.com Other organic solvents like acetone and acetonitrile have also been utilized in enzymatic synthesis, with reactions carried out at 50°C for 24 hours. google.com The use of tert-butanol (B103910) has been shown to improve selectivity towards monoacylglycerides in enzymatic synthesis. rsc.org

Aqueous media present a non-toxic and environmentally benign alternative to organic solvents. google.com Glycerol and lactic acid are miscible in water, which can serve as the solvent phase. google.com However, the presence of water can promote the reverse reaction (hydrolysis), hindering high yields. To mitigate this, strategies such as using additives have been investigated. The addition of an amphoteric surfactant, cocamidopropyl betaine (B1666868) (CAPB), at 5 wt% in the enzymatic esterification of glycerol and lauric acid (a similar system) increased selectivity towards the monolaurate by up to 9% compared to the solvent-free reaction by influencing the phase behavior of the mixture. rsc.org

Table 1: Comparison of Solvent Systems in Glycerol Ester Synthesis

| Solvent System | Reactants | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Solvent-Free | Glycerol, Lactic Acid | 140°C | 86.28% conversion achieved with a 5:1 molar ratio of glycerol to lactic acid. | researchgate.net |

| Benzene | Glycerol, Ethyl Lactate | < 100°C | Acts as a diluent and entrains alcohol byproduct to drive the reaction forward. | google.com |

| Acetone / Acetonitrile | Glycerol, L-Lactic Acid | 50°C | Used in enzymatic synthesis with Novozym 435; ~50% ester yield. | google.com |

| Aqueous Media | Glycerol, Lactic Acid | 60°C | Avoids organic solvent toxicity; esterification facilitated by a higher lactic acid/glycerol ratio (3/1). | google.com |

| tert-Butanol | Glycerol, Lauric Acid | - | Improves selectivity in enzymatic synthesis towards monoacylglycerides. | rsc.org |

| Surfactant (CAPB) Additive | Glycerol, Lauric Acid | - | 5 wt% CAPB increased selectivity towards monolaurate by 9% by altering phase behavior. | rsc.org |

Catalytic Systems Development for this compound Synthesis

The development of effective catalysts is paramount for the selective and efficient synthesis of this compound. Research efforts have spanned heterogeneous, biocatalytic, and homogeneous systems, each offering unique characteristics in terms of activity, selectivity, reusability, and reaction conditions.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com For esterification reactions like the synthesis of this compound, solid acid catalysts are particularly relevant.

Zeolites, with their well-defined pore structures and tunable acidic properties, are prominent candidates. For the synthesis of glycerol monolaurate (a related monoacylglyceride), dealuminated zeolite Y has been studied. researchgate.net The dealumination process modifies the acidity of the zeolite, which in turn affects the catalytic activity and product yield. researchgate.net Another class of solid acid catalysts includes ion-exchange resins. Amberlyst-15, a sulfonic acid-based resin, has proven effective as a deprotection catalyst in a multi-step synthesis strategy for monoacylglycerides, demonstrating its utility in reactions requiring strong acid catalysis. researchgate.netnih.gov

Metal oxides, widely used in various glycerol transformations, can also be designed for esterification. mdpi.com Catalysts such as ZnO/SiO₂, while studied for glycerol carbonate synthesis, possess acidic and basic sites that could be adapted for esterification. mdpi.com The performance of these catalysts often depends on the support material, which can enhance surface area and catalyst stability. mdpi.com For instance, manganese glycerolate has been reported as a robust heterogeneous catalyst in related esterification reactions. nih.gov

Table 2: Examples of Heterogeneous Catalysts in Glycerol Esterification and Related Reactions

| Catalyst | Reaction Type | Key Features / Performance | Reference |

|---|---|---|---|

| Dealuminated Zeolite Y | Esterification (Glycerol + Lauric Acid) | Acidity affects GML yield; optimum conditions found at 130°C for 4 hours. | researchgate.net |

| Amberlyst-15 | Deprotection (of protected glycerol laurate) | Effectively removes the acetonide protecting group at room temperature. | researchgate.netnih.gov |

| ZnO/SiO₂ | Transesterification (Glycerol + Urea) | Porous silica (B1680970) support enhanced selectivity and yield of glycerol carbonate. | mdpi.com |

| Manganese Glycerolate | Transesterification (FAEE Production) | Robust catalyst, demonstrating high feedstock conversion (>90%). | nih.gov |

Biocatalysts, particularly enzymes, offer exceptional selectivity under mild reaction conditions, making them highly attractive for producing high-purity this compound. researchgate.net Lipases are the most commonly used enzymes for this esterification due to their ability to catalyze the reaction with high regioselectivity, primarily targeting the primary hydroxyl groups of glycerol, thus favoring monoester formation. google.com

A leading biocatalyst in this field is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. google.com Its immobilization on a solid support enhances its stability and allows for easy recovery and reuse, which is crucial for industrial applications. researchgate.net In a synthesis using Novozym 435 with a 1:1 molar ratio of glycerol to L-lactic acid in acetone, an ester yield of approximately 50% was achieved after 24 hours at 50°C. google.com By increasing the lactic acid ratio to 3:1 in an aqueous system, the yield could be pushed to around 70% at 60°C. google.com

Other lipases, such as those from Candida rugosa and Pseudomonas sp., have also been identified as potential catalysts for the esterification of glycerol. google.com Furthermore, Lipozyme TL IM, another immobilized lipase, has been used effectively in the transesterification of methyl laurate with a protected form of glycerol, achieving an 82.1% yield of the intermediate product under optimized conditions (35°C, 12 hours). researchgate.netnih.gov The engineering of multi-enzyme systems, where one enzyme performs the synthesis and another regenerates a necessary cofactor, represents a frontier in biocatalysis for producing chemicals from glycerol. mdpi.com

Table 3: Performance of Biocatalysts in Glycerol Ester Synthesis

| Biocatalyst | Reaction | Solvent | Conditions | Yield / Outcome | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Esterification | Acetone | 50°C, 24 hr | ~50% ester yield | google.com |

| Novozym 435 (Candida antarctica lipase B) | Esterification | Aqueous | 60°C, 48-72 hr | ~70% ester yield | google.com |

| Lipozyme TL IM | Transesterification | n-Hexane | 35°C, 12 hr | 82.1% yield of protected intermediate | researchgate.netnih.gov |

| Lipases (Candida rugosa, Pseudomonas sp.) | Esterification | Organic Solvents | - | Identified as suitable enzymes for the reaction. | google.com |

Homogeneous catalysts dissolve in the reaction medium, often leading to high reaction rates due to the absence of mass transfer limitations. nih.gov However, their primary drawback is the difficulty in separating them from the product mixture. nih.gov

For the synthesis of this compound, simple mineral acids are effective homogeneous catalysts. Sulphuric acid, used in small proportions, has been shown to catalyze the reaction between glycerol and ethyl lactate. google.com The reaction proceeds at the boiling point of the mixture (below 100°C when a diluent like benzene is used), with the catalyst being neutralized after the reaction is complete. google.com

Alkaline homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are also used extensively in glycerol chemistry. scielo.br They are particularly effective in hydrothermal processes for converting glycerol into lactic acid at high temperatures (250-280°C). scielo.br While these are typically used for the precursor synthesis, their application in the direct esterification step would require careful control to prevent saponification of the ester product, especially in the presence of water. The use of ionic liquids as homogeneous catalysts has also been explored for glycerol oligomerization, suggesting their potential as tunable catalyst-solvent systems for other glycerol reactions. nih.gov

Table 4: Homogeneous Catalysts in this compound Synthesis and Related Reactions

| Catalyst | Reactants | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Sulphuric Acid | Glycerol, Ethyl Lactate | < 100°C | Effective in small proportions; requires neutralization post-reaction. | google.com |

| Sodium Hydroxide (NaOH) | Glycerol | 260°C | Used in hydrothermal conversion of glycerol to lactic acid. | scielo.br |

| Ionic Liquids | Glycerol | 180°C | Used as catalysts for glycerol oligomerization; potential for esterification. | nih.gov |

Advanced Structural Elucidation and Analytical Characterization Methodologies for Glycerol Monolactate

Spectroscopic Techniques for Glycerol (B35011) Monolactate Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of glycerol monolactate. Both ¹H and ¹³C NMR are crucial for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the glycerol and lactate (B86563) moieties. The chemical shifts and splitting patterns (multiplicities) of these signals are indicative of their chemical environment and neighboring protons. For instance, the protons on the glycerol backbone will have different chemical shifts depending on whether they are adjacent to a hydroxyl group or the ester linkage. The methine and methyl protons of the lactate group will also exhibit characteristic signals. In deuterated water (D₂O), the protons of the hydroxyl groups typically exchange with deuterium (B1214612) and may not be observed, or may appear as a broad signal. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift. The carbons of the glycerol backbone and the lactate moiety will also have distinct signals, the positions of which are influenced by their bonding and functionalization. researchgate.net

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lactate CH₃ | 1.3 - 1.4 (doublet) | 20 - 22 |

| Lactate CH | 4.2 - 4.3 (quartet) | 67 - 69 |

| Lactate C=O | - | 175 - 177 |

| Glycerol CH₂ (ester-linked) | 4.1 - 4.3 (multiplet) | 65 - 67 |

| Glycerol CH (hydroxyl) | 3.8 - 4.0 (multiplet) | 70 - 72 |

| Glycerol CH₂ (hydroxyl) | 3.5 - 3.7 (multiplet) | 63 - 65 |

Note: Predicted values are based on computational models and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups of the glycerol moiety. utb.cz

C-H Stretching: Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the glycerol and lactate parts of the molecule. researchgate.net

C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl (C=O) group. researchgate.netscielo.br

C-O Stretching: Absorption bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the stretching vibrations of the C-O single bonds in the ester and alcohol functionalities. scielo.brmdpi.com

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H | Stretching | 3000 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong, Sharp |

| C-O (Ester and Alcohol) | Stretching | 1300 - 1000 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

When analyzed by mass spectrometry, this compound is expected to produce a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺ in positive ion mode) corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, yielding characteristic product ions that provide structural insights. A common fragmentation pathway for monoacylglycerols involves the neutral loss of the glycerol moiety. nih.gov The fragmentation of the ester bond can also occur, leading to ions representing the lactate and glycerol portions of the molecule. researchgate.netlipidmaps.org

Predicted Mass Spectrometry Fragmentation Data for this compound:

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 165.07 | Protonated molecular ion |

| [M+Na]⁺ | 187.06 | Sodiated molecular ion |

| [M-H₂O+H]⁺ | 147.06 | Loss of a water molecule |

| [M-glycerol+H]⁺ | 91.03 | Neutral loss of glycerol |

| Lactoyl ion | 73.03 | Fragment corresponding to the lactoyl group |

Note: Predicted m/z values are based on the chemical formula C₆H₁₂O₅. hmdb.ca

Chromatographic Methods for this compound Purity and Composition Assessment

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials (glycerol and lactic acid), and other related compounds such as glycerol dilactate or trilactate. These methods are crucial for assessing the purity and composition of this compound samples.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl groups, this compound has low volatility. Therefore, a derivatization step, typically silylation, is often required before GC analysis to convert the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. semanticscholar.orgnih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column. Non-polar or mid-polar columns, such as those with a 100% methyl polysiloxane or a 5% phenyl-methylpolysiloxane stationary phase, are commonly used. A flame ionization detector (FID) is often employed for quantification due to its good response to organic compounds. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. tugraz.atmdpi.comresearchgate.net

Typical GC Method Parameters for Derivatized this compound:

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents |

| Column | Capillary column (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Initial temperature of 100-150 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound, without the need for derivatization.

Several HPLC modes can be employed for the analysis of this compound:

Reversed-Phase HPLC (RP-HPLC): This is a common approach where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol. chromforum.org Detection can be achieved using a Refractive Index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the eluent, or a UV detector if the compound has a chromophore or after a derivatization step that introduces one. sielc.comresearchgate.net

Ion-Exchange Chromatography: This technique can be used to separate this compound from acidic or basic impurities. An ion-exchange column, such as an Aminex HPX-87H, is often used with an acidic aqueous mobile phase (e.g., dilute sulfuric acid). utb.czscielo.br

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica (B1680970) or amino-bonded) is used with a non-polar mobile phase. This can be effective for separating isomers and related glycerides.

Exemplary HPLC Method Parameters for this compound Analysis:

| Parameter | RP-HPLC Conditions | Ion-Exchange HPLC Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Aminex HPX-87H (e.g., 300 mm x 7.8 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Dilute Sulfuric Acid (e.g., 5 mM) in Water |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 0.8 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | 50 - 70 °C |

| Detector | Refractive Index (RI) or UV (at low wavelength, e.g., <210 nm) | Refractive Index (RI) and/or UV (210 nm) |

Gel Permeation Chromatography (GPC) for Oligomeric Content

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the oligomeric and polymeric content in systems containing this compound and related esters. theanalyticalscientist.com This method separates molecules based on their hydrodynamic volume or size in solution. waters.com In a GPC system, a sample is dissolved in an appropriate solvent and passed through a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores of the gel, increasing their path length and causing them to elute later. waters.comepa.gov This size-based separation allows for the determination of the molecular weight distribution of a sample.

In the context of this compound synthesis, which often occurs through processes like the glycerolysis of poly(lactic acid) (PLA), a mixture of oligomeric species is typically formed. nih.gov GPC is employed to analyze the resulting products, providing crucial data on the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ or D), which is the ratio of Mw to Mn. nih.gov

Number Average Molecular Weight (Mn): Represents the total weight of all polymer chains in a sample divided by the total number of polymer chains. It is particularly sensitive to the presence of low-molecular-weight oligomers. waters.com

Weight Average Molecular Weight (Mw): This average is more sensitive to the presence of high-molecular-weight chains. waters.com

Dispersity (Đ): This value indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths. nih.gov

Research on the glycerolysis of poly(lactic acid) to produce oligomeric polyols demonstrates the utility of GPC. In one study, various oligomers were synthesized, and their molecular weights were characterized. The results showed that as the proportion of glycerol in the reaction mixture decreased, both Mn and Mw of the resulting oligomers increased, corresponding to the formation of longer oligomeric chains. nih.gov The dispersity values for these products were consistently low, in the range of 1.11–1.17, indicating a relatively narrow distribution of oligomer sizes. nih.gov

Table 1: GPC Analysis Results for Oligomeric Polyols from Poly(lactic acid) Glycerolysis

| Parameter | wPLA500 | wPLA400 | wPLA300 | pPLA500 | pPLA400 | pPLA300 |

| Mn ( g/mol ) | 289 | 342 | 384 | 286 | 332 | 376 |

| Mw ( g/mol ) | 325 | 393 | 452 | 319 | 381 | 438 |

| Dispersity (Đ) | 1.13 | 1.15 | 1.17 | 1.11 | 1.15 | 1.17 |

| This table presents data adapted from a study on the glycerolysis of poly(lactic acid), where different ratios of PLA and glycerol were used to synthesize oligomeric polyhydric alcohols. The data illustrates how GPC is used to characterize the resulting molecular weight parameters. nih.gov |

GPC analysis is not only quantitative but also serves as a qualitative tool to check for the presence of residual monomers or other low-molecular-weight species in the final product. researchgate.net

Quantitative Analytical Approaches for this compound Determination

Accurate quantification of this compound is essential for quality control, reaction monitoring, and formulation analysis. Several analytical methodologies can be employed for this purpose, each with distinct principles and applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful, non-destructive technique for both structural elucidation and quantification. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR can be used. For ¹H NMR, quantification is typically achieved by integrating the signal of a specific proton on the this compound molecule and comparing it to the integral of a known amount of an internal standard. nih.govox.ac.uk Maleic acid is an example of an internal standard used for quantifying glycerol in aqueous solutions. nih.gov The method requires that the analyte and standard peaks are well-resolved and that experimental parameters, such as the relaxation delay, are optimized to ensure accurate integration. ox.ac.uk Studies have demonstrated the high accuracy, precision, and linearity of NMR for quantifying glycerol and related compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used separation technique for the quantitative analysis of non-volatile compounds. koreascience.kr Since simple esters like this compound lack a strong chromophore for UV detection, alternative detection methods are often necessary.

Refractive Index (RI) Detection: RI detectors are universal but are sensitive to temperature and gradient elution is not feasible. They are suitable for isocratic separations.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is compatible with gradient elution. It works by nebulizing the eluent, evaporating the solvent, and measuring the light scattered by the remaining non-volatile analyte particles. ELSD has been successfully used for the analysis of glycerol stearates. koreascience.kr

Derivatization: To enable more sensitive UV or fluorescence detection, this compound can be derivatized. For instance, a method for glycerol quantification involves derivatization using periodate (B1199274)/acetylacetone. sielc.com

The United States Pharmacopeia (USP) specifies an HPLC-GPC method using serially connected columns for the assay of glyceryl monooleate, a related monoacylglycerol, demonstrating the regulatory acceptance of HPLC for such analyses. shodex.com

Titrimetric Methods: Classical chemical methods can also be adapted for quantification. The determination of glycerol is often based on its oxidation by periodate in the Malaprade reaction, which produces formic acid. scielo.br The amount of formic acid produced can then be determined by an acid-base titration with a standardized sodium hydroxide (B78521) solution. scielo.br Another approach involves iodometric titration of the iodate (B108269) formed during the reaction. scielo.br These methods are cost-effective but may be less specific than chromatographic or spectroscopic techniques, as any compound with adjacent hydroxyl groups can interfere.

Table 2: Comparison of Quantitative Analytical Methods for this compound

| Method | Principle | Key Advantages | Key Limitations |

| Quantitative NMR (qNMR) | Measures the nuclear spin resonance of ¹H or ¹³C. Quantification is based on the ratio of signal integrals of the analyte to a known internal standard. nih.govox.ac.uk | Non-destructive, provides structural information, high accuracy and precision, requires minimal sample preparation. nih.gov | Lower sensitivity compared to other methods, high instrument cost, requires careful selection of parameters and standards. ox.ac.uk |

| HPLC (with RI/ELSD) | Separates components based on their affinity for the stationary and mobile phases. RI or ELSD is used for detection of non-chromophoric compounds. koreascience.krshodex.com | High separation efficiency, widely applicable, can be automated. koreascience.kr | RI detection is sensitive to temperature and incompatible with gradients; ELSD response can be non-linear. koreascience.kr |

| Titrimetry | Based on a chemical reaction (e.g., Malaprade oxidation of glycerol) followed by titration of a product (e.g., formic acid). scielo.br | Low cost, simple equipment, well-established procedures. scielo.br | Lower specificity (potential for interference), less sensitive than instrumental methods, can be more labor-intensive. scielo.br |

Reaction Mechanisms and Kinetic Studies of Glycerol Monolactate Formation

Elucidation of Esterification and Glycerolysis Mechanisms in Glycerol (B35011) Monolactate Synthesis

The formation of glycerol monolactate involves the reaction between the hydroxyl groups of glycerol and the carboxylic acid group of lactic acid. This reaction can be catalyzed by acids, enzymes, or proceed without a catalyst, each following a distinct mechanistic pathway.

In the presence of a homogeneous or heterogeneous acid catalyst, the esterification of glycerol with lactic acid follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the lactic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and the deprotonation of the catalyst to yield the this compound ester and regenerate the acid catalyst. The primary hydroxyl groups of glycerol are generally more reactive than the secondary hydroxyl group, leading to the preferential formation of α-glycerol monolactate. However, the reaction can also produce β-glycerol monolactate and further esterification can lead to the formation of glycerol dilactate and trilactate. The use of solid acid catalysts, such as sulfated zirconia, has been explored to facilitate easier separation and reuse of the catalyst.

Enzymatic synthesis of this compound offers a green and highly selective alternative to chemical catalysis, typically operating under milder reaction conditions. medcraveonline.com Lipases, particularly immobilized lipases like Candida antarctica lipase (B570770) B (CALB), are commonly employed for this purpose. medcraveonline.comresearchgate.net The enzymatic mechanism involves a two-step process known as a Ping-Pong Bi-Bi mechanism.

First, the lactic acid acylates the active site of the lipase, usually a serine residue, to form an acyl-enzyme intermediate, releasing a water molecule. In the second step, a glycerol molecule acts as the nucleophile, attacking the acyl-enzyme intermediate. This results in the formation of this compound and the regeneration of the free enzyme. The high selectivity of lipases, particularly their 1,3-regioselectivity, can favor the production of specific isomers of this compound. researchgate.net The use of immobilized enzymes simplifies product purification and allows for catalyst recycling. nih.gov The phase behavior of the reaction mixture can significantly influence the reaction equilibrium and selectivity. rsc.org

The direct esterification of glycerol with lactic acid can also be performed without a catalyst, although this typically requires higher reaction temperatures and longer reaction times to achieve significant conversion. researchgate.net In the absence of a catalyst, the reaction proceeds through a direct nucleophilic attack of a hydroxyl group from glycerol on the carbonyl carbon of lactic acid.

The reaction is generally slower due to the lower electrophilicity of the unprotonated carboxylic acid. The reaction rate and conversion can be increased by raising the temperature and using a higher molar ratio of glycerol to lactic acid. researchgate.net Studies have shown that increasing the reaction temperature from 100°C to 140°C significantly enhances the conversion of lactic acid. researchgate.net Similarly, a higher molar ratio of glycerol to lactic acid shifts the equilibrium towards the formation of the ester, resulting in higher acid conversion. researchgate.net This self-catalyzed reaction is considered a more environmentally friendly option as it avoids the use of potentially hazardous catalysts.

Enzyme-Mediated Reaction Pathways

Kinetic Modeling and Rate Law Determination for this compound Reactions

To quantitatively describe the rate of this compound formation and optimize reactor design and operation, kinetic modeling is essential. This involves developing mathematical models that represent the reaction rates and determining the associated kinetic parameters.

Several kinetic models have been proposed for the esterification of glycerol with various carboxylic acids, which can be adapted for this compound synthesis. For the catalyst-free reaction between glycerol and lactic acid, an irreversible homogeneous second-order reaction model has been shown to be suitable for the experimental data. researchgate.net

For catalyzed reactions, more complex models are often required. For instance, in enzymatic synthesis, models based on the Michaelis-Menten kinetics, often incorporating inhibition terms for substrates or products, are used. For acid-catalyzed reactions, Langmuir-Hinshelwood or Eley-Rideal models are frequently employed when solid catalysts are used, accounting for the adsorption of reactants onto the catalyst surface. mdpi.comrsc.org For example, a pseudo-second-order kinetic model was successfully applied to the selective esterification of 1-glycerol monooleate. doi.org The choice of the kinetic model depends on the reaction system, the catalyst used, and the reaction conditions.

The parameters of the kinetic models, namely the rate constants (k) and activation energies (Ea), are determined by fitting the models to experimental data obtained at different temperatures and reactant concentrations. The Arrhenius equation is commonly used to describe the temperature dependence of the rate constant. mdpi.com

For the catalyst-free esterification of glycerol with lactic acid, the rate constant was found to increase with temperature. researchgate.net In a study on the self-catalyzed esterification of glycerol with maleic anhydride (B1165640), the activation energy was determined to be 29.5 kJ/mol. doi.org Another study on the synthesis of glycerol monooleate reported an activation energy of -18.64 kJ/mol, which is atypical and may suggest a more complex reaction mechanism or experimental conditions. The activation energies for the formation of monoacetin, diacetin, and triacetin (B1683017) from glycerol and acetic acid were found to be 5.34, 16.40, and 43.57 kJ/mol, respectively, indicating that the formation of subsequent esters requires more energy. biofueljournal.com

| Reactants | Catalyst/Conditions | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Glycerol + Lactic Acid | Catalyst-Free | Irreversible homogeneous second order | Data not available in source | researchgate.net |

| Glycerol + Maleic Anhydride | Self-catalyzed | First-order | 29.5 | doi.org |

| Glycerol + Oleic Acid | MgO-impregnated natural zeolite | Pseudo first-order | -18.64 | |

| Glycerol + Acetic Acid | Sulphated CeO2-ZrO2 | Quasi-Newton algorithm | 5.34 (for monoacetin) | biofueljournal.com |

| Glycerol + Acetic Acid | Sulphated CeO2-ZrO2 | Quasi-Newton algorithm | 16.40 (for diacetin) | biofueljournal.com |

| Glycerol + Acetic Acid | Sulphated CeO2-ZrO2 | Quasi-Newton algorithm | 43.57 (for triacetin) | biofueljournal.com |

Development of Kinetic Models

Thermodynamic Principles Governing this compound Formation

The formation of this compound via the direct esterification of glycerol with lactic acid is a reversible reaction governed by fundamental thermodynamic principles. The spontaneity and equilibrium position of this reaction are dictated by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Esterification reactions are generally characterized by their thermal nature. The direct esterification of an alcohol and a carboxylic acid is typically a slightly endothermic or exothermic process. For similar esterification processes, thermodynamic studies have been conducted to determine these values. For instance, the study of acetic acid esterification with camphene, another esterification reaction, allowed for the calculation of reaction enthalpy, entropy, and Gibbs free energy, providing a framework for understanding the thermodynamic behavior. grafiati.com The equilibrium constant (K) of the reaction is a crucial parameter, which can be determined from experimental data at different temperatures. grafiati.com

The relationship between these thermodynamic quantities is described by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction under the given conditions, while a positive value suggests a non-spontaneous reaction. The temperature (T) plays a significant role, as it can shift the balance between the enthalpic and entropic contributions. In the context of this compound synthesis, the reaction involves combining two smaller molecules (glycerol and lactic acid) to form a larger molecule (this compound) and a small byproduct (water). This generally leads to a decrease in the system's entropy (negative ΔS).

To drive the reaction towards the product side and achieve high yields of this compound, the equilibrium must be shifted. This is often accomplished by removing one of the products, typically water, from the reaction mixture as it forms. This continuous removal disrupts the equilibrium and, according to Le Chatelier's principle, forces the system to produce more products to re-establish equilibrium, thereby increasing the conversion rate beyond the normal thermodynamic limit. grafiati.com

The activity coefficients of the components in the reaction mixture are also important for a precise thermodynamic analysis, as they account for the non-ideality of the solution. grafiati.com Models like UNIFAC can be employed to calculate these activity coefficients, leading to a more accurate determination of the thermodynamic equilibrium constant. grafiati.com

Influence of Reaction Environment on this compound Reaction Pathways

The synthesis of this compound is highly sensitive to the conditions of the reaction environment. Factors such as temperature, the molar ratio of reactants, and the presence of catalysts can significantly influence the reaction rate, yield, and the distribution of products (mono-, di-, and tri-esters).

Temperature: Reaction temperature is a critical parameter. Increasing the temperature generally accelerates the reaction rate, leading to a faster conversion of lactic acid. researchgate.net In catalyst-free systems, studies have shown that raising the temperature from 100°C to 140°C significantly increases the conversion of lactic acid. researchgate.net For example, at a 5:1 molar ratio of glycerol to lactic acid, the conversion reached 86.28% at 140°C after 4 hours. researchgate.net However, very high temperatures can also promote side reactions, such as the formation of diglycerides and triglycerides, or decomposition. researchgate.net

Reactant Molar Ratio: The molar ratio of glycerol to lactic acid is another key factor influencing the reaction outcome. A higher molar ratio of glycerol to lactic acid generally leads to a higher conversion of the acid. researchgate.net Using an excess of glycerol favors the formation of the monoester, this compound, by shifting the reaction equilibrium. Research has demonstrated that increasing the glycerol to lactic acid ratio from 1:1 to 5:1 results in a higher conversion percentage of lactic acid. researchgate.net

Catalysts: While the reaction can proceed without a catalyst, the rate is often slow. researchgate.net Catalysts are frequently used to accelerate the esterification process. These can be homogeneous, like sodium hydroxide (B78521) (NaOH), or heterogeneous. Soap, often present in crude glycerol from biodiesel production, can also act as a catalyst. researchgate.net Compared to NaOH-catalyzed reactions, soap-catalyzed reactions exhibit a slower formation rate of products but are less prone to secondary reactions, which can lead to higher maximum yields of monoglycerides (B3428702) under certain conditions. researchgate.net Heterogeneous acid catalysts, such as ion-exchange resins, are also employed in esterification as they offer advantages like low corrosiveness and easier separation from the product mixture. mdpi.com

Reaction Medium: The synthesis of this compound can be performed with or without a solvent. Nonsolvent methods often require higher temperatures. researchgate.net Alternatively, the reaction can be conducted in an aqueous medium, as glycerol and lactic acid are miscible with water. google.com The presence of water, a product of the esterification, can limit the conversion due to chemical equilibrium. Therefore, its removal is a common strategy to enhance product yield. grafiati.com

The following table summarizes the effect of reaction conditions on lactic acid conversion in a catalyst-free system, based on published research findings. researchgate.net

| Glycerol:Lactic Acid Molar Ratio | Temperature (°C) | Reaction Time (hours) | Lactic Acid Conversion (%) |

|---|---|---|---|

| 1:1 | 100 | 4 | 40 |

| 3:1 | 100 | 4 | 55 |

| 5:1 | 100 | 4 | 65 |

| 5:1 | 120 | 4 | 78 |

| 5:1 | 140 | 4 | 86.28 |

Exploratory Research Applications and Functional Investigations of Glycerol Monolactate

Research into Glycerol (B35011) Monolactate's Role in Bio-based Materials and Composites

The quest for sustainable and biodegradable materials has led researchers to explore novel plasticizers for biopolymers like poly(lactic acid) (PLA). Glyceryl lactate (B86563) has been investigated as a biodegradable plasticizer for PLA. researchgate.net In one study, glyceryl lactate was synthesized and blended with PLA to create a fully biodegradable material. researchgate.net The research indicated that the PLA/glyceryl lactate blends formed a partly compatible system, with the glyceryl lactate dispersing steadily within the PLA matrix as spherical droplets. researchgate.net This application is significant as it offers a potential green alternative to conventional plasticizers, contributing to the development of more environmentally friendly plastics with improved flexibility and toughness. researchgate.netresearchgate.net The use of such bio-based plasticizers is crucial for extending the applications of polymers like PLA, which are otherwise limited by their inherent brittleness. dergipark.org.tr

Investigation of Glycerol Monolactate as a Green Solvent Component

The principles of green chemistry encourage the use of environmentally benign solvents. Historical patent literature suggests that this compound itself is a useful solvent with potential applications in various industries. google.comgoogleapis.com This is attributed to the chemical nature of glycerol, which is known for its ability to dissolve a wide range of both organic and inorganic compounds. atamanchemicals.com While extensive modern research on this compound as a standalone green solvent is limited, its synthesis and use in formulations highlight its miscibility and solvent-like properties. google.com For instance, its synthesis can be performed in organic solvents like acetone (B3395972) or acetonitrile (B52724), or even in aqueous media, indicating its solubility characteristics. google.com

Enzymatic and Metabolic Transformations of this compound in Model Systems

The synthesis and breakdown of this compound are key areas of study. Research has demonstrated that lipase (B570770) enzymes, such as those from Candida antarctica (Lipase B, often commercialized as Novozym 435), Candida rugosa, Pseudomonas sp., and Mucor miehei, can be used as catalysts for the esterification of glycerol with lactic acid to produce glycerol-lactate esters. google.com This enzymatic synthesis can be carried out in organic solvents or in aqueous media. google.com

In terms of its metabolic fate, studies indicate that when ingested, this compound is hydrolyzed in the gastrointestinal tract. mdpi.cominchem.org This breakdown releases its constituent components, glycerol and lactic acid, into the system. mdpi.cominchem.org It has been noted that this compound hydrolyzes spontaneously and rapidly even without enzyme intervention. inchem.org The glycerol component primarily serves as a gluconeogenic precursor in the liver, while the lactate is readily used as an energy source for mitochondrial oxidation. google.com This metabolic pathway suggests that this compound can be readily processed by the body into usable energy substrates and other metabolites. google.cominchem.org

Studies on this compound in Animal Nutrition and Physiological Responses

This compound, also referred to as mono-lactate glyceride or glyceryl lactate in some studies, has been investigated as a feed additive in animal nutrition, particularly for weaned piglets, a period often associated with significant stress and digestive issues. mdpi.commdpi.comresearchgate.net

Research in weaned piglets has shown that dietary supplementation with this compound can positively influence intestinal structure. One study found that piglets fed a diet with 0.6% mono-lactate glyceride had an increased villus surface area and a higher ratio of villus height to crypt depth in the jejunum. mdpi.com In another study, 0.5% glyceryl lactate in the diet also enhanced the intestinal barrier by increasing the mRNA expression of the tight junction protein occludin and mucin MUC2 in the jejunum of piglets. mdpi.comresearchgate.net These morphological improvements suggest an enhanced capacity for nutrient absorption and a more robust intestinal barrier. mdpi.commdpi.com

Table 1: Effects of this compound on Intestinal Morphology in Weaned Piglets

| Parameter | Control Group | This compound Group | Animal Model | Reference |

|---|---|---|---|---|

| Jejunum | ||||

| Villus Height to Crypt Depth Ratio | 1.15 | 1.41 | Weaned Piglets | mdpi.com |

| Villus Surface Area (μm²) | 93,651 | 114,036 | Weaned Piglets | mdpi.com |

| Crypt Depth (μm) | 275.63 | 243.88 | Weaned Piglets | mdpi.com |

| Occludin mRNA Expression | Lower | Elevated | Weaned Piglets | mdpi.comresearchgate.net |

| MUC2 mRNA Expression | Lower | Elevated | Weaned Piglets | mdpi.comresearchgate.net |

| Ileum | ||||

| Villus Height to Crypt Depth Ratio | 1.10 | 1.33 | Weaned Piglets | mdpi.com |

| Crypt Depth (μm) | 227.25 | 200.50 | Weaned Piglets | mdpi.com |

This compound supplementation has been shown to modulate the antioxidant status and immune responses in animal models. In weaned piglets, dietary mono-lactate glyceride led to increased activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) in the ileum and colon, respectively. mdpi.com It also decreased the levels of malondialdehyde (MDA) and hydrogen peroxide, which are markers of oxidative stress, in the jejunum and ileum. mdpi.com Another study reported that glyceryl lactate increased the activities of glutathione (B108866) peroxidase (GPX) and CAT in the jejunum. mdpi.comresearchgate.net

From an immunological perspective, supplementation has been found to up-regulate the expression of various immune-related genes, such as interferon-gamma (IFN-γ) and interleukin-1 beta (IL-1β) in the jejunum and ileum of piglets, suggesting a modulation of the local immune environment. mdpi.com

Table 2: Effects of this compound on Antioxidant and Immune Markers in Weaned Piglets

| Parameter | Location | Effect in this compound Group | Animal Model | Reference |

|---|---|---|---|---|

| Antioxidant Markers | ||||

| Superoxide Dismutase (SOD) Activity | Ileum | Increased | Weaned Piglets | mdpi.com |

| Catalase (CAT) Activity | Colon | Increased | Weaned Piglets | mdpi.com |

| Glutathione Peroxidase (GPX) Activity | Jejunum | Increased | Weaned Piglets | mdpi.comresearchgate.net |

| Malondialdehyde (MDA) Content | Jejunum & Ileum | Decreased | Weaned Piglets | mdpi.comresearchgate.net |

| Hydrogen Peroxide (H₂O₂) Content | Jejunum | Decreased | Weaned Piglets | mdpi.com |

| Immune Markers (mRNA) | ||||

| Interferon-gamma (IFN-γ) | Jejunum & Ileum | Increased | Weaned Piglets | mdpi.com |

| Interleukin-1 beta (IL-1β) | Jejunum & Ileum | Increased | Weaned Piglets | mdpi.com |

| C-C Motif Chemokine Ligand 2 (CCL2) | Ileum | Increased | Weaned Piglets | mdpi.com |

Table 3: Effects of this compound on Growth Performance in Weaned Piglets

| Parameter | Control Group | This compound Group | Animal Model | Reference |

|---|---|---|---|---|

| Final Body Weight (kg) | 16.59 | 17.65 | Weaned Piglets | mdpi.comresearchgate.net |

| Average Daily Gain ( g/day ) | 432.65 | 483.33 | Weaned Piglets | mdpi.comresearchgate.net |

| Feed to Gain Ratio (F/G) | 1.63 | 1.51 | Weaned Piglets | mdpi.comresearchgate.net |

| Diarrhea Rate (%) | 12.18 | 6.55 | Weaned Piglets | mdpi.comresearchgate.net |

| Diarrhea Rate (days 0-21) (%) | 15.48 | 9.52 | Weaned Piglets | mdpi.com |

Future Research Directions and Emerging Paradigms for Glycerol Monolactate

Sustainable and Green Chemistry Approaches in Glycerol (B35011) Monolactate Production

The future of glycerol monolactate synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, the use of renewable resources, and energy efficiency. numberanalytics.com A significant focus is on leveraging glycerol, a readily available byproduct of the biodiesel industry, as a sustainable feedstock. researchgate.netrsc.org

Key research areas include:

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification of glycerol with lactic acid offers a green alternative to traditional chemical synthesis. google.com Enzymatic processes often proceed under milder conditions, with high selectivity, which reduces the formation of byproducts like di- and trilactates. google.commdpi.com Research is ongoing to improve enzyme stability, reusability, and reaction yields. For instance, studies on the synthesis of α-Glycerol Monolaurate using Lipozyme TL IM have demonstrated the potential for high-yield, green synthesis of monoacylglycerides. researchgate.net

Catalyst-Free Synthesis: Investigating catalyst-free reaction conditions is another promising avenue. uniovi.es Reactions can be driven by optimizing parameters such as temperature and the molar ratio of reactants, thereby avoiding the need for catalysts that may be toxic or difficult to separate from the final product. researchgate.net Research has shown that increasing the reaction temperature and the glycerol to lactic acid ratio can enhance the conversion of lactic acid to its ester. researchgate.net Glycerol itself can sometimes act as a reaction medium, further promoting green synthesis pathways. mdpi.comrsc.org

Continuous Flow Processes: The development of continuous-flow systems for this compound production offers advantages in terms of safety, scalability, and efficiency. rsc.org These systems can allow for precise control over reaction conditions and can be integrated with downstream processing steps. rsc.org

| Synthesis Approach | Key Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. google.commdpi.com | Improving enzyme stability and reusability, optimizing reaction yields. researchgate.net |

| Catalyst-Free Synthesis | Avoids catalyst toxicity and separation issues. uniovi.esresearchgate.net | Optimization of temperature, pressure, and reactant ratios. researchgate.net |

| Continuous Flow | Enhanced safety, scalability, and process control. rsc.org | Integration with downstream processing, process optimization. rsc.org |

Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling are powerful tools for accelerating research and development while reducing the need for extensive laboratory experimentation. frontiersin.orgkallipos.grnih.gov These approaches are becoming increasingly vital in the study of this compound.

Future applications in this area include:

Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations can provide insights into the interactions of this compound with other molecules. frontiersin.org This is particularly relevant for understanding its function in complex formulations and its biological interactions.

Property Prediction: In silico models can be used to predict the physicochemical properties, and potential biological activities of this compound and its derivatives. nih.govnih.gov This can guide the design of new molecules with desired functionalities.

Reaction Mechanism Studies: Quantum mechanics calculations can be employed to elucidate the reaction mechanisms of this compound synthesis, helping to optimize reaction conditions and catalyst design. frontiersin.org

Development of Multifunctional this compound-Based Systems

There is a growing interest in developing multifunctional materials where this compound serves as a key building block. Its structure, featuring hydroxyl and ester groups, makes it a versatile platform for creating polymers and other complex systems. nih.gov

Emerging research directions involve:

Biodegradable Polymers: this compound can be incorporated into polymer backbones to create biodegradable materials. For example, it can be used to synthesize polymers with tunable properties, such as thermosensitivity. acs.org The ester linkages in such polymers are susceptible to hydrolysis, leading to degradation. nih.gov

Drug Delivery Systems: The biocompatible nature of glycerol and lactic acid makes this compound an attractive component for drug delivery systems. ontosight.ai It can be used to create hydrogels or other matrices for the controlled release of therapeutic agents.

Functional Additives: Research is exploring the use of this compound derivatives in advanced applications. For instance, chemically modified this compound can be used to create super-hydrophobic nanofibers for oil absorption and water separation. researchgate.net

| System Type | Potential Application | Key Feature |

| Biodegradable Polymers | Packaging, biomedical devices. | Tunable properties and controlled degradation. acs.orgnih.gov |

| Drug Delivery Systems | Controlled release of therapeutics. | Biocompatibility and potential for matrix formation. ontosight.ai |

| Functional Nanofibers | Environmental remediation. | Super-hydrophobic and oleophilic properties. researchgate.net |

Unresolved Challenges and Prospective Research Opportunities in this compound Science

Despite its promise, several challenges and research opportunities remain in the field of this compound science.

Selective Synthesis: Achieving high selectivity for the monoester over di- and triesters in chemical synthesis remains a significant challenge that needs to be addressed to improve process efficiency and reduce purification costs. rsc.org

Structure-Function Relationships: A deeper understanding of the relationship between the chemical structure of this compound derivatives and their functional properties is needed to guide the rational design of new materials.

Interaction with Complex Systems: More research is required to understand how this compound interacts within complex biological and environmental systems, which will be critical for its application in food, cosmetics, and pharmaceuticals. dntb.gov.ua

Addressing these challenges will open up new avenues for the application of this compound as a versatile and sustainable chemical.

Q & A

Basic: What are the established methods for synthesizing glycerol monolactate in laboratory settings?

Answer:

GML synthesis typically involves esterification of glycerol with lactic acid under controlled conditions. A validated method involves heating a glycerol-lactic acid mixture (with 4–6.5% excess lactic acid) at 116°C for 112 hours under dry air to prevent oxidation . Post-reaction, purification steps include neutralization with sodium bicarbonate, ether extraction, and repeated water washing to remove unreacted acids or glycerol. For nitrated derivatives (e.g., this compound trinitrate), the product is mixed with HNO₃/H₂SO₄ at 20°C, followed by ice quenching and ether extraction . Key parameters affecting yield include reactant ratios, reaction time, and acid catalyst purity.

Basic: How can this compound be characterized using spectroscopic and chromatographic techniques?

Answer:

- Chromatography: Reverse-phase HPLC with tetrahydrofuran as a mobile phase is used to quantify GML. Standard curves are prepared using glycerin derivatives at concentrations of 0.4–4.0 mg/mL, with peak responses plotted against concentrations .

- Spectroscopy: NMR (¹H and ¹³C) confirms esterification by identifying shifts corresponding to lactate and glycerol moieties. For example, the InChIKey

GMXXXYGGNMBYST-UHFFFAOYSA-Nprovides structural verification via spectral databases . Mass spectrometry (MS) further validates molecular weight (346.46 g/mol) and fragmentation patterns .

Basic: What are the primary challenges in quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Answer:

Matrix interference from lipids or proteins necessitates pre-treatment steps like liquid-liquid extraction (e.g., ether/water partitioning) or solid-phase extraction (SPE) . Quantification via HPLC requires internal standards (e.g., hexadecyl hexadecanoate) to correct for recovery inefficiencies . In environmental samples, microbial degradation of GML-derived biomarkers requires rapid stabilization, such as freezing or lyophilization .

Advanced: How does the degree of esterification impact this compound’s stability in polymeric micelles for drug delivery?

Answer:

In block copolymers like mPEG-b-p(HPMAm-Lac), the monolactate ester’s hydrophobicity governs micelle self-assembly above the lower critical solution temperature (LCST). Higher esterification degrees increase core hydrophobicity, enhancing drug encapsulation (e.g., paclitaxel) but may reduce colloidal stability upon dilution. Stability is tested by cooling below LCST and monitoring size via dynamic light scattering (DLS). Crosslinking strategies (e.g., UV-induced) mitigate premature drug release .

Advanced: What environmental factors influence the preservation of this compound-derived biomarkers in geological samples?

Answer:

GML-derived archaeal lipids (e.g., this compound dihydrate) in marine sediments are sensitive to oxygen exposure, temperature, and microbial activity. Anaerobic conditions and low temperatures (<4°C) preserve these biomarkers, as shown in hydrothermal vent studies. Diagenetic alteration is assessed via isotopic (δ¹³C) and molecular ratio analysis (e.g., branched vs. isoprenoid tetraethers) . Contradictory data on degradation rates in oxygen-rich zones highlight the need for site-specific preservation models .

Advanced: What strategies mitigate side reactions during this compound trinitration for explosive applications?

Answer:

Nitration of GML to this compound trinitrate (GLTN) requires precise control of HNO₃/H₂SO₄ ratios (40/60 v/v) and temperature (≤20°C) to minimize hydrolysis or over-nitration . Post-reaction, neutralization with sodium bicarbonate (pH 7) removes residual acids. Batch inconsistencies (e.g., 13.43% vs. 14.30% nitrate-nitrogen) arise from varying glycerol/lactic acid ratios, necessitating stoichiometric optimization . Purity is validated via elemental analysis and differential scanning calorimetry (DSC) for thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.